molecular formula C16H19N5O2S B2675522 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 1351647-05-6

2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide

Cat. No. B2675522
CAS RN: 1351647-05-6
M. Wt: 345.42
InChI Key: CHEAYVAQADQKEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The electron-deficient nature of the benzo[d]thiazol-2-yl and oxadiazol-5-yl rings could potentially allow for interesting electronic properties .

Scientific Research Applications

Antimicrobial and Hemolytic Activity

Compounds related to the specified chemical, particularly those involving 1,3,4-oxadiazole, have been studied for their antimicrobial properties. For instance, a study synthesized 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides and found them active against various microbial species. This indicates the potential of related compounds in antimicrobial applications (Gul et al., 2017).

pKa Determination and Structure Analysis

The acidity constants (pKa values) of similar acetamide derivatives have been determined, which is crucial for understanding the chemical behavior and potential pharmaceutical applications of these compounds. For example, the pKa values of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives were found to vary, indicating distinct chemical properties (Duran & Canbaz, 2013).

Anticancer Activities

Some derivatives, like the 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives, have been synthesized and tested for their anticancer activities. These compounds showed significant activity against various cancer cell lines, especially melanoma-type cell lines (Duran & Demirayak, 2012).

Anti-salmonella Typhi Activity

Another study focused on the synthesis of 2-amino-1,3,4-oxadiazole derivatives, evaluating their antibacterial activity against Salmonella typhi. The findings suggest that certain compounds within this chemical class could be effective in treating infections caused by this pathogen (Salama, 2020).

Anticonvulsant Properties

Compounds like 2‐(4‐dimethylaminophenyl)‐3,5‐disubstituted thiazolidin‐4‐ones, synthesized from related acetamides, have been investigated for their anticonvulsant activities. Some of these compounds have shown promising results, indicating potential uses in the treatment of epilepsy (Senthilraja & Alagarsamy, 2012).

Anti-Diabetic Agents

Derivatives of related chemical structures have been synthesized and evaluated for their potential as anti-diabetic agents. For example, bi-heterocyclic compounds like S-substituted acetamides derivatives of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol showed potent inhibitory potential against enzymes related to diabetes (Abbasi et al., 2020).

properties

IUPAC Name

2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2S/c1-9-5-6-10(2)15-14(9)19-16(24-15)21(4)8-12(22)17-7-13-18-11(3)20-23-13/h5-6H,7-8H2,1-4H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHEAYVAQADQKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)NCC3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.